8H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse applications in various fields such as organic electronics, pharmaceuticals, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine typically involves the cyclization of thioamide with appropriate reagents. One classical method is the Jacobsen cyclization, where thioamide is converted to the corresponding 2,5-dimethyl-[1,3]thiazolo[4,5-d][1,3]thiazole using aqueous potassium ferricyanide as an oxidant . Another method involves the reaction of thioacetamide with 5-bromo-3-p-tolyl-2-thioxo-1,3-thiazolidin-4-one in the presence of potassium carbonate (K2CO3) .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes, ensuring the availability of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 8H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Aqueous potassium ferricyanide is commonly used as an oxidant in the synthesis of thiazolo compounds.
Substitution: Substitution reactions can be carried out using various nucleophiles and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with aldehydes can yield conjugated products suitable for nonlinear optical applications .
Wissenschaftliche Forschungsanwendungen
8H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex heterocyclic compounds and as a building block for various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Wirkmechanismus
The mechanism of action of 8H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets and pathways. For instance, its potential antimicrobial activity may involve the inhibition of key enzymes or disruption of microbial cell membranes .
Vergleich Mit ähnlichen Verbindungen
Thiazolo[4,5-d]thiazoles: These compounds share a similar thiazole ring system and are used in optoelectronic applications.
Benzothiazoles: Known for their biological activity, benzothiazoles are used in medicinal chemistry for their anticancer, antibacterial, and anti-inflammatory properties.
Uniqueness: 8H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine stands out due to its unique fused ring structure, which imparts distinct electronic and chemical properties. This makes it particularly valuable in the development of advanced materials and pharmaceuticals.
Eigenschaften
CAS-Nummer |
36338-75-7 |
---|---|
Molekularformel |
C9H6N2S2 |
Molekulargewicht |
206.3 g/mol |
IUPAC-Name |
8H-[1,3]thiazolo[4,5-h][1,4]benzothiazine |
InChI |
InChI=1S/C9H6N2S2/c1-2-7-9(13-5-11-7)8-6(1)10-3-4-12-8/h1-3,5H,4H2 |
InChI-Schlüssel |
BJMRZMJPLKYZRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=NC2=C(S1)C3=C(C=C2)N=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.